[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
Overview
Description
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol: is an organic compound with the molecular formula C22H22O4. It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety. This compound is often used as an intermediate in the synthesis of various catecholamine metabolites.
Mechanism of Action
Target of Action
A similar compound has been reported to inhibit egfr kinase , which plays a crucial role in cell growth and proliferation.
Mode of Action
Based on its structural similarity to compounds that inhibit egfr kinase , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity and leading to changes in cellular processes.
Pharmacokinetics
Its solubility in common organic solvents suggests that it may have good bioavailability.
Result of Action
If it acts as an egfr kinase inhibitor, it could potentially lead to the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol. For instance, its stability could be affected by exposure to air and moisture . Furthermore, its efficacy could be influenced by the pH and temperature of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol typically involves the protection of hydroxyl groups on a phenyl ring using benzyl groupsThe reaction conditions often include the use of solvents like chloroform or ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step organic synthesis, starting from commercially available precursors and employing standard organic reactions such as protection, deprotection, and coupling reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy groups to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenolic compounds.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential role in biological systems, particularly in the synthesis of catecholamine metabolites.
Medicine:
- Explored for its potential therapeutic applications, although specific uses are not well-documented.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
[3,4-Bis(benzyloxy)phenyl]boronic acid: Shares the benzyloxy phenyl structure but differs in the functional group attached to the phenyl ring.
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5: A deuterated version of the compound, used in isotopic labeling studies.
Uniqueness:
- The presence of both benzyloxy groups and the ethanediol moiety makes this compound unique in its chemical behavior and applications.
- Its role as an intermediate in the synthesis of catecholamine metabolites highlights its importance in biochemical research.
Properties
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSTLDQFNUXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553931 | |
Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100434-10-4 | |
Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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